molecular formula C20H21ClN2O4 B2885440 5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 954067-71-1

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2885440
CAS No.: 954067-71-1
M. Wt: 388.85
InChI Key: HPXGZEHEFCFAMR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by its complex structure, which includes a chloro-substituted benzamide core, a methoxy group, and a phenylmorpholino moiety. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The phenylmorpholino moiety is then attached through a series of coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the various steps of the synthesis. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: This compound shares a similar benzamide core but has different substituents.

    5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: Another related compound with a simpler structure.

Uniqueness

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to its specific combination of functional groups and its ability to serve as a versatile intermediate in various chemical syntheses. Its complex structure allows for a wide range of chemical modifications, making it valuable in both research and industrial applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-26-17-8-7-15(21)11-16(17)20(25)22-12-19(24)23-9-10-27-18(13-23)14-5-3-2-4-6-14/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXGZEHEFCFAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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